Regioisomeric Lipophilicity and Polar Surface Area
2,3-Bis(trifluoromethyl)piperidine exhibits a computed XLogP3-AA value of 2.8 and a topological polar surface area (TPSA) of 12 Ų [1]. While direct experimental comparator data for the 3,5-regioisomer are not available from permitted authoritative sources, class-level inference suggests that the 2,3-disubstitution pattern positions the two electron-withdrawing CF₃ groups in closer spatial proximity to the basic nitrogen, which may differentially modulate pKa, lipophilicity, and hydrogen-bonding capacity compared to the 3,5-substituted analog [2]. This distinction is critical for medicinal chemists optimizing ADME properties where subtle lipophilicity shifts can dramatically alter membrane permeability and metabolic stability [3].
Supports regioisomer-dependent ADME profiling
3,5-regioisomer data not available; class-level context
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)piperidine (data not available in permitted sources) |
| Quantified Difference | Not directly quantifiable; difference inferred from regioisomeric positioning |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity differences of even 0.5 log units can alter membrane permeability and metabolic stability, making the precise regioisomer a critical procurement specification.
- [1] PubChem. (2025). 2,3-Bis(trifluoromethyl)piperidine (CID 122237417). National Center for Biotechnology Information. View Source
- [2] Creemer, L. C., et al. (1995). Synthesis, antimicrobial activity and in vivo fluorine NMR of a hexafluorinated derivative of tilmicosin. The Journal of Antibiotics, 48(7), 671-675. View Source
- [3] Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623-4635. View Source
